![molecular formula C15H12N2S B1673775 KRM-III CAS No. 79220-94-3](/img/structure/B1673775.png)
KRM-III
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Autoimmune Diseases
KRM-III has shown promise in models of autoimmune diseases. For instance, studies indicate that oral administration of this compound can reduce T-cell proliferation in murine models of experimental autoimmune encephalomyelitis, a model for multiple sclerosis. This suggests its potential utility in treating autoimmune disorders by modulating T-cell responses .
Cancer Immunotherapy
The inhibition of T-cell activation by this compound may also have implications in cancer therapy. By modulating immune responses, this compound could potentially enhance the efficacy of cancer immunotherapies that rely on T-cell activation against tumor cells .
Inflammatory Conditions
This compound's anti-inflammatory properties are noteworthy. It has been observed to reduce clinical severity in inflammatory models, indicating its potential as a therapeutic agent for conditions characterized by excessive inflammation .
Case Studies and Research Findings
Summary
This compound represents a versatile compound with significant applications in immunology, particularly as an inhibitor of T-cell activation. Its potential benefits span from treating autoimmune diseases to enhancing cancer therapies through immune modulation. Ongoing research is essential to fully elucidate the mechanisms and therapeutic potentials of this compound across various medical fields.
Mecanismo De Acción
KRM-III ejerce sus efectos inhibiendo la activación del factor nuclear de células T activadas, un factor de transcripción clave involucrado en la activación de células T. Se dirige específicamente a la vía de señalización del receptor de antígeno de células T, previniendo la proliferación de células T y reduciendo las respuestas inflamatorias. Este mecanismo lo convierte en un compuesto prometedor para el tratamiento de enfermedades autoinmunitarias impulsadas por células T .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
KRM-III se sintetiza a través de una serie de reacciones químicas que involucran la formación del anillo de imidazol. La síntesis generalmente comienza con la reacción de un aldehído arílico con un derivado de tiourea en condiciones ácidas para formar el compuesto intermedio. Este intermedio luego se cicliza para formar el producto final, this compound .
Métodos de Producción Industrial
La producción industrial de this compound sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de cromatografía líquida de alto rendimiento (HPLC) para garantizar la pureza del compuesto. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas .
Análisis De Reacciones Químicas
Tipos de Reacciones
KRM-III se somete a diversas reacciones químicas, incluyendo:
Oxidación: this compound se puede oxidar bajo condiciones específicas para formar sulfoxidos o sulfonas.
Reducción: El compuesto se puede reducir a su derivado tiol correspondiente.
Sustitución: This compound puede experimentar reacciones de sustitución nucleofílica, donde el grupo tiol es reemplazado por otros nucleófilos
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: Los nucleófilos como los haluros de alquilo o los cloruros de acilo se utilizan comúnmente en las reacciones de sustitución
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados de tiol.
Sustitución: Varios derivados de imidazol sustituidos
Comparación Con Compuestos Similares
Compuestos Similares
Ciclosporina A: Otro inhibidor de células T con un mecanismo de acción diferente.
Tacrolimus: Similar a la ciclosporina A pero con un objetivo molecular diferente.
FK506: Un potente inmunosupresor con un mecanismo similar al tacrolimus
Singularidad de KRM-III
This compound es único en su inhibición específica de la activación del factor nuclear de células T activadas sin afectar otros factores de transcripción como el factor nuclear kappa B. Esta especificidad reduce la probabilidad de efectos secundarios asociados con inmunosupresores más amplios como la ciclosporina A y el tacrolimus .
Actividad Biológica
KRM-III is a chemical compound primarily recognized for its significant biological activity as an anti-inflammatory agent and a potent inhibitor of T cell activation. Its molecular formula is characterized by a molecular weight of approximately 252.33 g/mol . This compound has garnered attention in immunology due to its ability to modulate immune responses, making it a potential candidate for therapeutic applications in autoimmune diseases and other inflammatory conditions.
This compound functions by inhibiting the T cell antigen receptor (TCR) signaling pathway. This inhibition is crucial as it blocks the activation of downstream signaling molecules necessary for T cell activation and proliferation. Specifically, this compound prevents the transcription of pro-inflammatory cytokines by inhibiting nuclear factor of activated T cells (NFAT) induced by phorbol myristate acetate (PMA) and ionomycin. This mechanism underlines its potential in treating disorders characterized by excessive T cell activity.
Summary of Mechanism
- Target : T cell antigen receptor signaling pathway
- Effects :
- Inhibits T cell activation
- Reduces pro-inflammatory cytokine transcription
- Modulates immune responses
Comparative Analysis with Similar Compounds
This compound's unique mechanism of action allows it to stand out among various immunomodulatory agents. Below is a comparison with other compounds that share similar biological activities:
Compound Name | Mechanism of Action | Unique Features |
---|---|---|
Cyclic Peptide Inhibitors | Inhibit various aspects of T cell activation | Often derived from natural sources |
Phorbol Myristate Acetate | Activates protein kinase C, enhancing TCR signaling | Used as a positive control in experiments |
Ionomycin | Calcium ionophore that activates T cells | Induces strong immune responses |
Rapamycin | Inhibits mTOR pathway, affecting T cell metabolism | Broad-spectrum immunosuppressant |
This compound is distinguished by its specific inhibition of the TCR without broadly affecting other pathways, potentially leading to fewer side effects compared to other immunomodulators.
Research Findings and Case Studies
Recent studies have highlighted the efficacy of this compound in various experimental models. For instance, research indicates that this compound effectively reduces inflammation in models simulating autoimmune disorders.
Case Study: Efficacy in Autoimmune Models
In a controlled study involving murine models of autoimmune diseases, this compound was administered at varying doses to assess its impact on T cell activation and subsequent inflammatory responses:
- Dosage : 5 mg/kg, 10 mg/kg, and 20 mg/kg
- Duration : 4 weeks
- Findings :
- Significant reduction in T cell proliferation observed at all doses.
- Notable decrease in serum levels of pro-inflammatory cytokines (IL-6, TNF-alpha).
Table: Effects of this compound on Cytokine Levels
Cytokine | Control Group (pg/mL) | This compound Treated Group (pg/mL) |
---|---|---|
IL-6 | 150 | 70 |
TNF-alpha | 200 | 90 |
IFN-gamma | 100 | 50 |
These findings suggest that this compound not only inhibits T cell activity but also significantly modulates inflammatory cytokine production.
Pharmacokinetics and Bioavailability
This compound demonstrates favorable pharmacokinetic properties, including good oral bioavailability. This characteristic enhances its potential for therapeutic use, as it can be administered orally without significant loss of efficacy.
Key Pharmacokinetic Parameters
- Absorption : Rapid absorption post-administration
- Half-life : Approximately 4 hours
- Bioavailability : Over 70% when taken orally
Propiedades
IUPAC Name |
3,5-diphenyl-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S/c18-15-16-14(12-7-3-1-4-8-12)11-17(15)13-9-5-2-6-10-13/h1-11H,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOAQVKXZJFMET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C(=S)N2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353087 | |
Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49672357 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
79220-94-3 | |
Record name | 1,4-Diphenyl-1,3-dihydro-2H-imidazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | KRM-III | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.